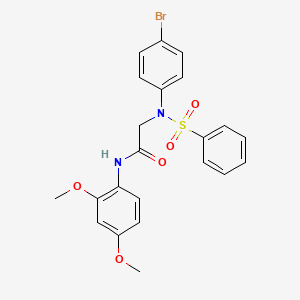
7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate, also known as MOB-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOB-5 belongs to the class of benzoxathiol derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate exerts its effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. It also activates certain signaling pathways that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Additionally, this compound has been shown to improve cardiovascular function and reduce the risk of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate. One potential direction is the development of this compound-based therapies for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Another potential direction is the use of this compound as a diagnostic tool for detecting certain diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential side effects and limitations of its use in scientific research.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. Its anti-inflammatory and antioxidant properties, as well as its ability to induce apoptosis in cancer cells, make it a potential candidate for the treatment of various diseases. Further studies are needed to fully elucidate the mechanisms of action of this compound and to identify potential side effects and limitations of its use in scientific research.
Métodos De Síntesis
The synthesis of 7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate involves the reaction of 2-mercaptobenzoic acid with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
7-methyl-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. This compound has also been studied for its potential use as a diagnostic tool for detecting certain diseases.
Propiedades
IUPAC Name |
(7-methyl-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-9-7-11(8-12-13(9)20-15(18)21-12)19-14(17)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIIVCNAQLAOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=O)S2)OC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4998012.png)
![4-ethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4998015.png)
![4-methyl-7-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methoxy]-2H-chromen-2-one](/img/structure/B4998018.png)
![methyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4998020.png)
![1-(benzyloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanethiol dihydrochloride](/img/structure/B4998035.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4998038.png)
![3-[([1]benzofuro[3,2-d]pyrimidin-4-ylthio)methyl]-1H-pyrazol-5-ol](/img/structure/B4998063.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4998069.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7-(methylthio)-2-quinolinamine](/img/structure/B4998077.png)
![1-methyl-4-[4-(4-nitrophenoxy)benzoyl]piperazine](/img/structure/B4998079.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)-N'-(2-phenylethyl)thiourea](/img/structure/B4998085.png)

![{2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4998095.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B4998097.png)